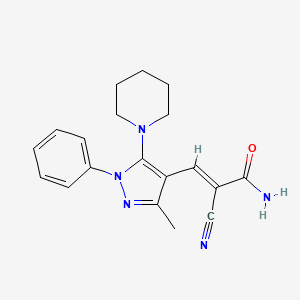![molecular formula C18H19FN6O2 B2603450 7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 919007-00-4](/img/structure/B2603450.png)
7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione” is a novel heterocycle . It is a derivative of purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines . The molecular formula of this compound is C21H24FN7O3 .
Synthesis Analysis
The synthesis of this compound involves several steps. The initial step involves the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid to obtain 7, 8-diamino-1, 3-dimethylxanthine . This intermediate is then heated with hydrochloric acid to yield 2, 4, 7, 9-tetramethylpurino[7,8-g]-6-azapteridine-1, 3, 8, 10 (2 H, 4 H, 7 H, 9 H)-tetrone . This product is identical to the compound obtained by the reaction of the intermediate with alloxan followed by methylation . The final step involves the treatment of this product with alkylamines to yield the desired compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the use of 8-aminotheophylline, hydroxylamine-Ο-sulfonic acid, hydrochloric acid, and alkylamines .科学的研究の応用
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, designed as tricyclic xanthine derivatives, have shown potential as multitarget drugs for neurodegenerative diseases by acting as dual-target-directed A1/A2A adenosine receptor antagonists. These compounds have been evaluated for their ability to inhibit monoamine oxidases (MAO), with several demonstrating triple-target inhibition, which is significant for symptomatic as well as disease-modifying treatment of neurodegenerative diseases. This approach is expected to offer advantages over single-target therapeutics by addressing multiple pathways relevant to disease progression and symptom management in conditions such as Parkinson's and Alzheimer's diseases (Brunschweiger et al., 2014).
Potential Antidepressant Agents
Research into 2-fluoro and 3-trifluoromethylphenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has led to the identification of compounds with promising serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological studies have highlighted the potential of these compounds as antidepressant and anxiolytic agents, suggesting a new avenue for the development of treatments for mood disorders. This research underscores the therapeutic potential of fluorinated arylpiperazinylalkyl derivatives of purinediones in mental health, providing a basis for further exploration and development of new treatments (Zagórska et al., 2016).
Anticonvulsant Activity
Investigations into the anticonvulsant activity of analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, featuring isosteric replacements of the imidazole ring, have provided insights into the structure-activity relationships influencing anti-MES (maximal electroshock-induced seizures) activity. These studies contribute to our understanding of how subtle changes in molecular structure can impact the efficacy of purine derivatives in seizure management, highlighting the importance of electrostatic interactions in drug design for neurological conditions (Kelley et al., 1995).
特性
IUPAC Name |
7-[(2-fluorophenyl)methyl]-1,3,4,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-10-11(2)25-14-15(20-17(25)23(4)21-10)22(3)18(27)24(16(14)26)9-12-7-5-6-8-13(12)19/h5-8,11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBWLTJAABQEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)

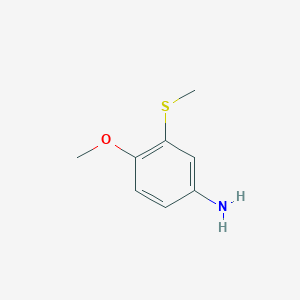
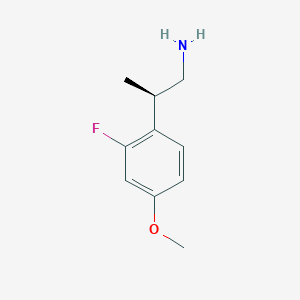
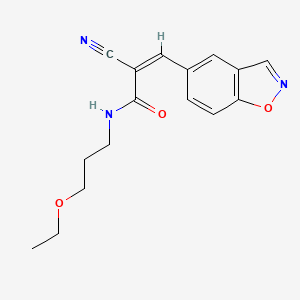
![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2603375.png)
![3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2603376.png)
![N-(1-cyanocyclobutyl)-1-(4-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2603377.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-propoxy-5-(trifluoromethyl)phenyl]amino}acetamide](/img/structure/B2603378.png)

![ethyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2603384.png)
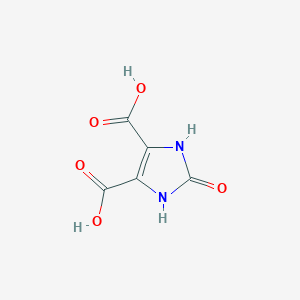
![3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2603386.png)
